3-oxo-1H,2H,3H-4lambda5-imidazo[1,2-a]pyridin-4-ylium chloride
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Overview
Description
3-oxo-1H,2H,3H-4lambda5-imidazo[1,2-a]pyridin-4-ylium chloride is a chemical compound with the molecular formula C7H6N2O.ClH. It is known for its unique structure, which includes an imidazo[1,2-a]pyridine core. This compound is often used in various scientific research applications due to its interesting chemical properties and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-oxo-1H,2H,3H-4lambda5-imidazo[1,2-a]pyridin-4-ylium chloride typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with glyoxal in the presence of an acid catalyst, followed by chlorination to introduce the chloride ion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
3-oxo-1H,2H,3H-4lambda5-imidazo[1,2-a]pyridin-4-ylium chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its reduced forms, often altering its biological activity.
Substitution: The chloride ion can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures and pH to ensure the desired product is obtained .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-a]pyridine derivatives with different functional groups, while substitution reactions can produce a wide range of substituted imidazo[1,2-a]pyridines .
Scientific Research Applications
3-oxo-1H,2H,3H-4lambda5-imidazo[1,2-a]pyridin-4-ylium chloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-oxo-1H,2H,3H-4lambda5-imidazo[1,2-a]pyridin-4-ylium chloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: A closely related compound with similar structural features.
Imidazo[1,2-b]pyridazine: Another related compound with a different arrangement of nitrogen atoms in the ring system.
Imidazo[1,2-c]pyrimidine: A compound with a similar core structure but different functional groups.
Uniqueness
3-oxo-1H,2H,3H-4lambda5-imidazo[1,2-a]pyridin-4-ylium chloride is unique due to its specific arrangement of atoms and the presence of the chloride ion. This gives it distinct chemical properties and potential biological activities that differentiate it from other similar compounds .
Properties
Molecular Formula |
C7H7ClN2O |
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Molecular Weight |
170.59 g/mol |
IUPAC Name |
1,2-dihydroimidazo[1,2-a]pyridin-4-ium-3-one;chloride |
InChI |
InChI=1S/C7H6N2O.ClH/c10-7-5-8-6-3-1-2-4-9(6)7;/h1-4H,5H2;1H |
InChI Key |
VYONXYUGCSUFCW-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)[N+]2=CC=CC=C2N1.[Cl-] |
Origin of Product |
United States |
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